Hexane-3-sulfonamide
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Overview
Description
Hexane-3-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group attached to a hexane backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-3-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hexane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Hexane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and growth .
Comparison with Similar Compounds
Hexane-3-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a hexane backbone.
Sulfamethoxazole: A sulfonamide with a more complex structure and broader antibacterial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: this compound is unique due to its specific hexane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides.
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
hexane-3-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
NCTRLWWHIUUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)S(=O)(=O)N |
Origin of Product |
United States |
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